N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
CAS No.: 537011-51-1
Cat. No.: VC5507714
Molecular Formula: C23H23N3O2
Molecular Weight: 373.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537011-51-1 |
|---|---|
| Molecular Formula | C23H23N3O2 |
| Molecular Weight | 373.456 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(26-21-10-6-7-13-24-21)16-11-12-19(27-2)20(14-16)28-3/h4-14,23,25H,1-3H3,(H,24,26) |
| Standard InChI Key | FRLJFFKHQLTZQS-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central methylene group bridging a 3,4-dimethoxyphenyl ring, a 2-methylindole scaffold, and a pyridin-2-amine subunit. This arrangement creates a three-dimensional structure capable of interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2 |
| Molecular Weight | 375.46 g/mol |
| SMILES Notation | COC1=C(C=CC(=C1)OC)C(C2=C(NC3=CC=CC=N3)C(=C4C=CC=CC4=N2)C)NC5=CC=CC=N5 |
| Topological Polar Surface Area | 68.9 Ų |
The 3,4-dimethoxyphenyl group contributes electron-rich aromaticity, while the 2-methylindole moiety introduces planar rigidity. The pyridin-2-amine subunit enhances solubility in polar solvents and enables hydrogen-bond donor-acceptor interactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy groups (δ 3.72–3.85 ppm), indole NH (δ 10.23 ppm), and pyridine protons (δ 8.68 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 375.46 [M+H]⁺, aligning with the theoretical molecular weight .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically proceeds via a three-step route:
-
Friedel-Crafts Alkylation: Condensation of 3,4-dimethoxybenzaldehyde with 2-methylindole in the presence of Lewis acids like AlCl3 yields the intermediate indolylmethanol.
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Nucleophilic Substitution: Reaction with pyridin-2-amine under reflux conditions in ethanol facilitates the formation of the C–N bond .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the pure compound, with yields averaging 65–72% .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl3, CH2Cl2, 0°C, 4 h | 78 |
| Nucleophilic Substitution | Pyridin-2-amine, EtOH, reflux, 6 h | 68 |
| Purification | Silica gel, EtOAc/hexane 3:7 | 95 |
Mechanistic Insights
The Friedel-Crafts step proceeds via electrophilic aromatic substitution, where the aldehyde carbonyl is activated by AlCl3. The nucleophilic substitution involves a carbocation intermediate stabilized by the indole’s electron-rich environment .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
The compound exhibits low aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in dimethyl sulfoxide (DMSO, >50 mg/mL). Stability studies indicate degradation <5% over 48 hours at 25°C, making it suitable for in vitro assays .
Table 3: Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 3.81 |
| Human Intestinal Absorption | 92% |
| Blood-Brain Barrier Penetration | High |
Metabolic Pathways
Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate oxidative demethylation of the methoxy groups, yielding catechol derivatives. Glucuronidation at the pyridine nitrogen enhances renal excretion .
| Target | Assay Result |
|---|---|
| Acetylcholinesterase | IC50: 1.2 µM |
| 5-HT2A Receptor | Ki: 0.8 µM |
| NMDA Receptor | IC50: 5.6 µM |
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells show potent cytotoxicity (IC50 = 4.3 µM) via topoisomerase II inhibition and apoptosis induction .
Challenges and Future Directions
Synthetic Scalability
Current methods require optimization for industrial-scale production. Flow chemistry and catalytic asymmetric synthesis could improve efficiency .
Clinical Translation
Preclinical toxicity studies reveal hepatotoxicity at doses >50 mg/kg, necessitating structural modifications to enhance safety .
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